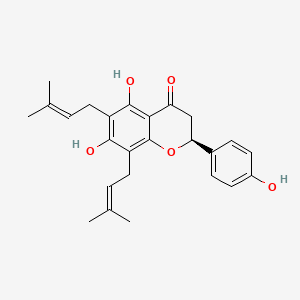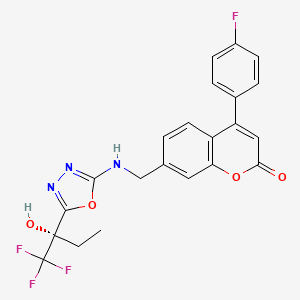![molecular formula C16H24Cl4N2O2 B1681808 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone CAS No. 4420-79-5](/img/structure/B1681808.png)
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone
Descripción general
Descripción
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone, also known as hydroquinone mustard, is a chemical compound with the molecular formula C14H20Cl4N2O2. It is a derivative of hydroquinone and contains two bis(2-chloroethyl)amino groups attached to the 2 and 5 positions of the hydroquinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone typically involves the reaction of hydroquinone with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hydroquinone and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like recrystallization or chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone can undergo various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone under oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the reduced hydroquinone derivative.
Substitution: The major products are the substituted derivatives with the nucleophiles replacing the chloroethyl groups.
Aplicaciones Científicas De Investigación
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone involves its ability to alkylate DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
Nitrogen Mustard: A class of compounds with similar bis(2-chloroethyl)amino groups, used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used as an anticancer agent.
Melphalan: Another nitrogen mustard derivative with applications in cancer treatment.
Uniqueness
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone is unique due to its hydroquinone core, which imparts distinct chemical properties and reactivity compared to other nitrogen mustard derivatives.
Propiedades
Número CAS |
4420-79-5 |
|---|---|
Fórmula molecular |
C16H24Cl4N2O2 |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
2,5-bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H24Cl4N2O2/c17-1-5-21(6-2-18)11-13-9-16(24)14(10-15(13)23)12-22(7-3-19)8-4-20/h9-10,23-24H,1-8,11-12H2 |
Clave InChI |
QWFHTWGSBNHWBX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl.Cl |
SMILES canónico |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SKI 23325; SKI-23325; SKI23325. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)





![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)




